beta-Lac-TEG-N3
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Overview
Description
beta-Lac-TEG-N3: is a click chemistry reagent containing an azide group. It is widely used in various biochemical research applications due to its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing alkyne groups. This compound is particularly valuable in the field of antibody-drug conjugates (ADC) and other biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Lac-TEG-N3 involves the incorporation of an azide group into a lactosyl tetraethylene glycol (TEG) scaffold. The reaction typically involves the use of azide-containing reagents and appropriate catalysts to facilitate the formation of the azide group on the TEG scaffold .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product. The production is carried out under controlled environments to maintain the stability and purity of the compound .
Chemical Reactions Analysis
Types of Reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction involves the use of copper catalysts to facilitate the cycloaddition of azide groups with alkyne groups, forming triazole rings.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a catalyst and involves the reaction of azide groups with strained alkynes such as DBCO or BCN.
Common Reagents and Conditions:
CuAAc: Copper sulfate (CuSO4) and sodium ascorbate are commonly used as catalysts in this reaction.
SPAAC: Strained alkynes such as DBCO or BCN are used without the need for additional catalysts.
Major Products:
Scientific Research Applications
Chemistry:
Click Chemistry: beta-Lac-TEG-N3 is extensively used in click chemistry for the synthesis of complex molecules and bioconjugates
Biology:
Bioconjugation: The compound is used for labeling and tracking biomolecules in various biological studies
Medicine:
Antibody-Drug Conjugates (ADC): this compound is used in the development of ADCs, which are targeted cancer therapies that deliver cytotoxic drugs to cancer cells
Industry:
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Mechanism of Action
Mechanism: beta-Lac-TEG-N3 exerts its effects through the formation of stable triazole rings via azide-alkyne cycloaddition reactions. These reactions are highly specific and efficient, making this compound a valuable tool in bioconjugation and drug development .
Molecular Targets and Pathways: The primary molecular targets of this compound are alkyne-containing molecules. The compound interacts with these molecules through cycloaddition reactions, forming stable triazole linkages that can be used for various biochemical applications .
Comparison with Similar Compounds
beta-Lac-TEG-DBCO: Another click chemistry reagent containing a strained alkyne group.
beta-Lac-TEG-BCN: A click chemistry reagent containing a different strained alkyne group.
Uniqueness: beta-Lac-TEG-N3 is unique due to its azide group, which allows it to undergo both CuAAc and SPAAC reactions. This versatility makes it a valuable tool in various biochemical and pharmaceutical research applications .
Biological Activity
Beta-Lac-TEG-N3 is a compound that has garnered attention due to its potential applications in biochemistry and pharmacology, particularly in the context of drug resistance and antibiotic efficacy. This article aims to explore the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound is a click chemistry reagent characterized by the presence of an azide group, which facilitates various biochemical reactions, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This property makes it a valuable tool in chemical biology for labeling and modifying biomolecules.
The biological activity of this compound is primarily linked to its interaction with beta-lactam antibiotics and beta-lactamase enzymes. Beta-lactamases are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics by hydrolyzing their beta-lactam ring. The ability of this compound to serve as a substrate or inhibitor for these enzymes is crucial for understanding its role in combating antibiotic resistance.
Hydrolysis Studies
Recent studies have shown that this compound can be utilized in mass spectrometry-based assays to detect beta-lactamase activity. For instance, a study demonstrated that urine specimens from patients with extended-spectrum beta-lactamase (ESBL)-expressing infections exhibited significant hydrolysis of ceftriaxone when incubated with this compound . The hydrolysis was confirmed through mass spectrometry, which indicated a clear distinction between ESBL-containing and non-ESBL specimens.
Case Studies
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Detection of Beta-Lactamase Activity :
- A study involving 94 clinical specimens found that this compound could effectively differentiate between ESBL-producing and non-producing strains based on hydrolysis rates of ceftriaxone . The median ratios of ceftriaxone area counts before and after incubation with ESBL specimens indicated at least a ten-fold difference, allowing for accurate identification.
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Sensitivity and Specificity :
- Another investigation highlighted the ultrasensitive detection capabilities of this compound when used in combination with mass-tagged probes. The study reported a sensitivity of 83.3% and specificity of 100% in identifying beta-lactamase-positive bacteria . This demonstrates the compound's potential utility in clinical diagnostics.
Data Table: Summary of Key Research Findings
Applications
The implications of this compound extend beyond mere detection; it plays a pivotal role in developing new strategies against antibiotic-resistant bacteria. By understanding how this compound interacts with beta-lactamases, researchers can design more effective inhibitors or alternative therapeutic agents.
Properties
Molecular Formula |
C18H33N3O13 |
---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H33N3O13/c19-21-20-1-2-29-3-4-30-5-6-31-17-15(28)13(26)16(10(8-23)33-17)34-18-14(27)12(25)11(24)9(7-22)32-18/h9-18,22-28H,1-8H2/t9-,10-,11+,12+,13-,14-,15-,16-,17-,18+/m1/s1 |
InChI Key |
ODCSAHBYDSBXRV-MUKCROHVSA-N |
Isomeric SMILES |
C(COCCOCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)N=[N+]=[N-] |
Canonical SMILES |
C(COCCOCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)N=[N+]=[N-] |
Origin of Product |
United States |
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